molecular formula C18H28ClNO2 B4658505 ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B4658505
M. Wt: 325.9 g/mol
InChI Key: AFDQUKBFKJMMIA-NTCAYCPXSA-N
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Description

Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a chlorinated nonenyl group and an ester functional group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of a chlorinated nonenal with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The esterification process involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or a suitable esterification catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts, such as polystyrylsulfonyl chloride resin, can enhance the efficiency of the esterification process . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated nonenyl group to a nonenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of nonenyl derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated nonenyl group and ester functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1E)-1-bromonon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(1E)-1-fluoronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-[(1E)-1-iodonon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific chlorinated nonenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated, fluorinated, or iodinated analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(E)-1-chloronon-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO2/c1-5-7-8-9-10-11-12-15(19)16-13(3)17(20-14(16)4)18(21)22-6-2/h12,20H,5-11H2,1-4H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDQUKBFKJMMIA-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=C(C1=C(NC(=C1C)C(=O)OCC)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C(\C1=C(NC(=C1C)C(=O)OCC)C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

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